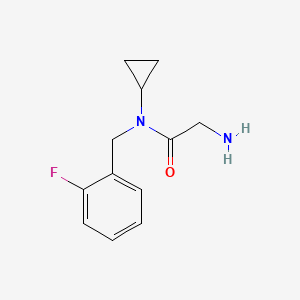

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13386330

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FN2O |

|---|---|

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2 |

| Standard InChI Key | DCSNEWVNBUELIB-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=CC=CC=C2F)C(=O)CN |

| Canonical SMILES | C1CC1N(CC2=CC=CC=C2F)C(=O)CN |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide, reflects its three core components:

-

Cyclopropyl group: A strained three-membered carbon ring that imposes conformational rigidity, potentially enhancing binding selectivity in biological targets .

-

2-Fluorobenzyl moiety: The fluorine atom at the ortho position of the benzene ring introduces electronegativity and lipophilicity, which can improve membrane permeability and metabolic stability.

-

Acetamide backbone: The primary amine and carbonyl groups provide hydrogen-bonding sites, critical for interactions with biological macromolecules.

The SMILES notation (C1CC1N(CC2=CC=CC=C2F)C(=O)CN) and InChIKey (DCSNEWVNBUELIB-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.

Spectroscopic and Computational Insights

Hypothetical characterization data, inferred from analogous compounds, suggest the following:

| Technique | Predicted Findings |

|---|---|

| ¹H NMR | δ 6.8–7.2 (aromatic protons), δ 3.8–4.2 (N-CH₂), δ 2.5–3.0 (cyclopropane CH₂), δ 1.8–2.2 (NH₂) |

| ¹³C NMR | δ 170 (C=O), δ 160 (C-F), δ 115–130 (aromatic carbons), δ 10–15 (cyclopropane carbons) |

| IR | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch) |

| Mass Spectrometry | m/z 222.26 [M+H]⁺, fragment ions at m/z 177 (loss of cyclopropane) |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

Cyclopropylamine: Introduced via nucleophilic substitution or reductive amination.

-

2-Fluorobenzyl bromide: A common fluorinated electrophile for alkylation reactions.

-

Glycine derivative: The acetamide backbone likely originates from a protected glycine precursor.

Proposed Synthesis

A plausible route involves the following steps:

-

Cyclopropane Formation:

-

Amide Coupling:

-

Final Assembly:

Challenges and Solutions

-

Cyclopropane Stability: The strained ring may decompose under acidic or high-temperature conditions. Mitigated by using mild reagents and low temperatures .

-

Fluorine Reactivity: Electrophilic fluorination requires anhydrous conditions to prevent hydrolysis.

Hypothetical Pharmacological Profile

Mechanism of Action

While direct studies are lacking, structural analogs suggest potential interactions with:

-

Soluble Guanylyl Cyclase (sGC): Fluorocyclopropane-containing compounds activate sGC, increasing cyclic GMP levels and inducing vasodilation .

-

Protease Enzymes: The acetamide group may inhibit serine proteases by mimicking peptide substrates.

Structure-Activity Relationships (SAR)

-

Cyclopropane Rigidity: Enhances binding affinity by reducing entropic penalties during target engagement .

-

Fluorine Substitution: Increases bioavailability and prolongs half-life via reduced cytochrome P450 metabolism.

Future Research Directions

Synthetic Chemistry

-

Enantioselective Synthesis: Develop chiral catalysts (e.g., Ru or Rh complexes) to access enantiopure variants .

-

Green Chemistry: Explore photochemical or electrochemical cyclopropanation to improve sustainability.

Biological Evaluation

-

In Vitro Screening: Assess activity against kinase panels, GPCRs, and ion channels.

-

Pharmacokinetic Studies: Measure logP, plasma stability, and CYP450 inhibition.

Computational Modeling

-

Molecular Dynamics Simulations: Predict binding modes with sGC or other targets.

-

QSAR Studies: Correlate structural features with bioactivity to guide optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume